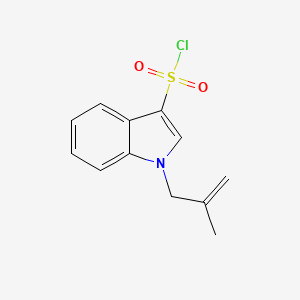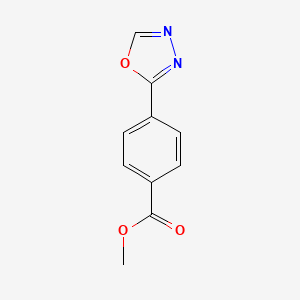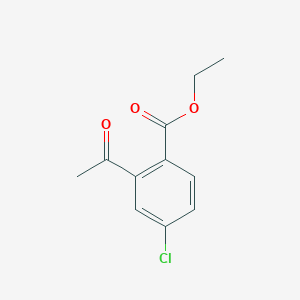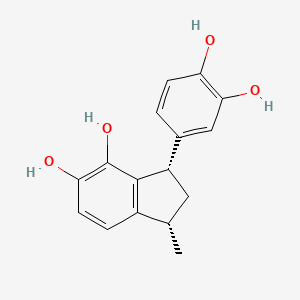
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which makes it a versatile intermediate for the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride typically involves the reaction of 1H-indole-3-sulfonyl chloride with 2-methylallyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers several advantages, including improved reaction control, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, and sulfonothioate linkages with nucleophilic amino acid residues in proteins. This covalent modification can lead to changes in the activity and function of the target proteins, making it a useful tool for studying enzyme inhibition and protein function.
Comparación Con Compuestos Similares
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride can be compared with other similar compounds such as:
1H-indole-3-sulfonyl chloride: Lacks the 2-methylallyl group, making it less versatile for certain synthetic applications.
1-(2-Methylallyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-(2-Methylallyl)-1H-indole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, making it less reactive but more stable.
The presence of the sulfonyl chloride group in this compound makes it a highly reactive and versatile intermediate for the synthesis of various biologically active molecules, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H12ClNO2S |
|---|---|
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-9(2)7-14-8-12(17(13,15)16)10-5-3-4-6-11(10)14/h3-6,8H,1,7H2,2H3 |
Clave InChI |
KXDYJQUEEMHXJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)




![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
